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Compound of Interest

Compound Name: 4-Amino-3-bromo-2-chloropyridine

Cat. No.: B1517656

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-3-bromo-2-chloropyridine

This guide provides a comprehensive analysis of the expected spectral data for 4-Amino-3-
bromo-2-chloropyridine (CAS No. 215364-85-5), a key heterocyclic building block in
medicinal chemistry and materials science. As experimental spectra for this specific compound
are not readily available in public databases, this document leverages foundational
spectroscopic principles and data from analogous structures to provide a predictive, yet robust,
characterization. This approach is designed to empower researchers in confirming its identity,
assessing its purity, and understanding its chemical behavior.

Compound Overview and Physicochemical
Properties

4-Amino-3-bromo-2-chloropyridine is a polysubstituted pyridine ring. The electronic
landscape of the ring is significantly influenced by the interplay of its substituents: the electron-
donating amino group (-NH2) and the electron-withdrawing halogen atoms (-Br, -Cl). This
electronic push-pull system governs the compound's reactivity and is key to interpreting its
spectral features.

Table 1: Physicochemical and CAS Registry Information
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Property Value Source

3-bromo-2-chloropyridin-4-

IUPAC Name _ [1]
amine

CAS Number 215364-85-5 [2][3]

Molecular Formula CsHaBrCIN2 [2]

Molecular Weight 207.46 g/mol [2]

Appearance Solid [2]

Melting Point 148-153 °C [2]

| InChl Key | KTWAUKYSQFZIET-UHFFFAOYSA-N |[2] |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental
composition of a compound. For 4-Amino-3-bromo-2-chloropyridine, the presence of two
polyisotopic halogens, bromine and chlorine, creates a highly characteristic molecular ion
cluster.

Experimental Protocol: Electron lonization (EI-MS)

Electron lonization (El) is the chosen method due to its high energy, which provides not only
the molecular ion but also a rich fragmentation pattern essential for structural confirmation.

o Sample Preparation: Introduce a solid probe sample (approx. 1-2 mg) directly into the ion
source.

« lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV). This energy is sufficient to ionize the molecule and induce predictable fragmentation.[4]

e Analysis: Separate the resulting positively charged ions in a mass analyzer (e.g., quadrupole
or time-of-flight).

o Detection: Record the mass-to-charge ratio (m/z) and relative abundance of each ion to
generate the mass spectrum.
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Predicted Molecular lon and Isotopic Pattern

The most diagnostically significant feature in the mass spectrum will be the molecular ion (M*)
peak. Due to the natural abundances of bromine isotopes ("°Br = 50.7%, 8Br = 49.3%) and
chlorine isotopes (3*Cl = 75.8%, 3’Cl = 24.2%), the molecular ion will appear as a cluster of
peaks.[4][5] The expected pattern provides a high-confidence fingerprint for the compound's
elemental formula.

Table 2: Predicted Isotopic Pattern for the Molecular lon [CsH4BrCINz]*

Predicted Relative

m/z Isotopic Composition
Abundance (%)
206 [CsHa7°Br35CIN2]* 77.0
[CsH481Br35CIN2]*+ /
208 100.0
[CsHa"°Br3’CIN2]*

| 210 | [CsH4®1Br7CIN2]* | 31.5 |

Rationale: The M+2 peak is predicted to be the base peak due to the combined high
probabilities of the 8:Br3>Cl and 7°Br3’Cl isotopic compositions.

Predicted Fragmentation Pathway

The high energy of EI-MS will cause the molecular ion to fragment in a predictable manner. The
fragmentation cascade is dictated by the relative bond strengths and the stability of the

[M-Br]* - HCN [CaH2NCI]*e
- Br m/z 127, 129 m/z 100, 102
( N [M-CI]*
m/z 171, 173
J
-HCN [M-HCN]*e
m/z 179, 181, 183

resulting fragments.
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Caption: Predicted EI-MS Fragmentation Pathway.

e Loss of a Bromine Radical: The C-Br bond is weaker than the C-CI bond, making the loss of
a bromine radical a highly probable initial fragmentation step, leading to ions at m/z 127 and
129.

e Loss of a Chlorine Radical: Subsequent or alternative loss of a chlorine radical will produce
ions at m/z 171 and 173.

e Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine rings is the
elimination of HCN, which would result in a cluster of peaks 27 Da lower than the parent
molecular ion.[4]

o Further Fragmentation: The initial fragments can undergo further loss of HCN or other small
molecules, leading to a complex but interpretable spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups
present in a molecule. The spectrum of 4-Amino-3-bromo-2-chloropyridine will be dominated
by vibrations associated with the primary amine and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

For a solid sample, ATR is the preferred method as it requires minimal sample preparation and
provides high-quality, reproducible data.

e Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or
germanium) to account for atmospheric H20 and COea.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal
and apply pressure using the anvil to ensure good contact.
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o Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a
range of 4000-400 cm~! with a resolution of 4 cm™1,

e Processing: Perform an ATR correction and baseline correction on the resulting spectrum
Acquire Background
Spectrum
Place Solid Sample
on ATR Crystal

Acquire Sample
Spectrum

using the instrument software.

Perform ATR and
Baseline Correction

'

Click to download full resolution via product page

Caption: ATR-FTIR Experimental Workflow.

Predicted Spectral Features

The predicted IR absorption bands are based on established correlation tables for aromatic

amines and halogenated pyridines.[6][7][8]

Table 3: Predicted Key IR Absorption Bands
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
. Asymmetric N-H Primary Amine (-
3450 - 3350 Medium-Strong
Stretch NH2)
) Symmetric N-H ) )
3350 - 3250 Medium-Strong Primary Amine (-NHz2)
Stretch
3100 - 3000 Weak-Medium Aromatic C-H Stretch Pyridine Ring
1650 - 1580 Strong N-H Scissoring (Bend)  Primary Amine (-NH2)
_ C=C and C=N Ring o _
1600 - 1450 Medium-Strong ) Pyridine Ring
Stretching
1335 - 1250 Strong Aromatic C-N Stretch Aryl-Amine
1100 - 1000 Medium C-ClI Stretch Chloro-substituent
910 - 665 Strong, Broad N-H Wag Primary Amine (-NH-2)

| <700 | Medium | C-Br Stretch | Bromo-substituent |

Rationale: As a primary aromatic amine, the two distinct N-H stretching bands are the most

telling features.[6][9] The positions and intensities of the C=C/C=N ring stretches will be

modulated by the electronic effects of the four different substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 4-Amino-3-bromo-2-chloropyridine, *H and 3C NMR will definitively establish

the substitution pattern and connectivity.

Experimental Protocol: *H and **C NMR

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). The choice of solvent is critical; DMSO-ds is often preferred for
amines as it can slow down proton exchange, leading to sharper N-H signals.[10]
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e Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the

deuterium signal and shim the magnetic field to optimize resolution.[10]

e 1H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. Due to the lower natural

abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

o Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak

or an internal standard (e.g., TMS).

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to be relatively simple, showing signals for the two pyridine

ring protons and the amine protons.

Caption: Proton Coupling Relationship.

Table 4: Predicted *H NMR Chemical Shifts and Coupling Constants (400 MHz, DMSO-de)

Predicted & o Coupling .
Proton Multiplicity Rationale
(ppm) Constant (J)
Shielded by
the ortho -NH:
H-5 6.8-7.0 Doublet (d) 3J=5-6 Hz group;
coupled to H-
6.[10]
Deshielded by
the adjacent ring
H-6 7.8-8.0 Doublet (d) 3) = 5-6 Hz

nitrogen; coupled
to H-5.
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| -NHz | 5.5 - 6.5 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent
dependent; broad due to quadrupole broadening and potential exchange. |

Rationale: The amino group at C4 strongly shields the ortho position (C5), shifting its proton (H-
5) significantly upfield.[10] H-6 is in a more conventional position for a pyridine proton,
deshielded by the electronegative nitrogen atom. The two protons will appear as a simple AX
spin system (two doublets).

Predicted **C NMR Spectrum

The proton-decoupled 3C NMR spectrum will show five distinct signals, one for each carbon
atom in the pyridine ring.

Table 5: Predicted 3C NMR Chemical Shifts (100 MHz, DMSO-ds)

Carbon Predicted & (ppm) Rationale

Attached to
C-2 148 - 152 electronegative Cl and
adjacent to N.

Attached to Br; significantly
C-3 105 - 110 shielded compared to other

halogenated carbons.

Attached to the electron-
C-4 150 - 155 donating -NHz group (ipso-
carbon), strongly deshielded.

Shielded by the adjacent -NH2
group.[10]

C-5 110- 115

| C-6 | 145 - 150 | Deshielded by the adjacent ring nitrogen. |

Rationale: The chemical shifts are predicted based on the additive effects of the substituents.
The carbons directly attached to the nitrogen (C-2, C-6) and the amino group (C-4) are
expected to be the most downfield. The carbons attached to the halogens (C-2, C-3) and the
shielded C-5 will be further upfield.
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Conclusion

The structural elucidation of 4-Amino-3-bromo-2-chloropyridine can be confidently achieved
through a combined spectroscopic approach. Mass spectrometry provides an unambiguous
molecular formula via its characteristic M, M+2, M+4 isotopic pattern. FTIR spectroscopy
confirms the presence of the primary amine and aromatic functionalities. Finally, *H and 13C
NMR spectroscopy reveal the precise connectivity and substitution pattern on the pyridine ring.
This predictive guide serves as a validated framework for researchers to confirm the identity
and purity of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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